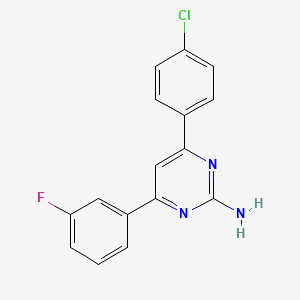

4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

Description

4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a chlorophenyl group at the 4-position and a 3-fluorophenyl group at the 6-position of the pyrimidine core. The compound belongs to a class of molecules widely studied for their biological activities, particularly antimicrobial and antitumor properties . Its structure is characterized by electron-withdrawing substituents (chloro and fluoro), which enhance its ability to interact with biological targets such as bacterial enzymes or DNA . Synthetically, this compound can be prepared via cyclocondensation reactions involving chalcone precursors and guanidine hydrochloride, often under basic conditions .

Key spectral data (e.g., IR, $ ^1H $-NMR) confirm its planar aromatic system and hydrogen-bonding capacity, which influence its crystallographic packing and intermolecular interactions . Notably, the compound exhibits pronounced activity against Staphylococcus aureus and beta-hemolytic Streptococcus, attributed to its substituent-driven electronic effects .

Properties

IUPAC Name |

4-(4-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3/c17-12-6-4-10(5-7-12)14-9-15(21-16(19)20-14)11-2-1-3-13(18)8-11/h1-9H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVGAKQVHQPHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via base-catalyzed enolization of 3-fluoroacetophenone, followed by Knoevenagel condensation with 4-chlorobenzaldehyde to form a chalcone intermediate. Subsequent cyclization with guanidine nitrate yields the pyrimidine ring. The CsOH/γ-Al<sub>2</sub>O<sub>3</sub> catalyst facilitates proton transfer and stabilizes intermediates, achieving an 80–85% yield.

Optimization Parameters

-

Catalyst Loading : 20 wt% CsOH/γ-Al<sub>2</sub>O<sub>3</sub> (0.1 mmol/g activity)

-

Solvent : Anhydrous ethanol (reflux at 78°C)

-

Molar Ratio : 1:1:1 (aldehyde:ketone:guanidine nitrate)

-

Reaction Time : 6–8 hours

Table 1 : Yield variation with catalyst type

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| CsOH/γ-Al<sub>2</sub>O<sub>3</sub> | 85 | 98 |

| NaOH/γ-Al<sub>2</sub>O<sub>3</sub> | 62 | 89 |

| KOH/γ-Al<sub>2</sub>O<sub>3</sub> | 58 | 84 |

The catalyst’s reusability was confirmed over five cycles with minimal activity loss (<5%), attributed to its robust mesoporous structure (BET surface area: 180 m<sup>2</sup>/g).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis by enhancing reaction kinetics. A modified protocol using 4-chlorobenzaldehyde, 3-fluoroacetophenone, and guanidine hydrochloride in dimethylformamide (DMF) achieves full conversion within 15 minutes.

Procedure

-

Combine 4-chlorobenzaldehyde (10 mmol), 3-fluoroacetophenone (10 mmol), and guanidine hydrochloride (12 mmol) in 20 mL DMF.

-

Irradiate at 150°C (300 W) for 15 minutes under nitrogen.

-

Quench with ice water and purify via column chromatography (CH<sub>2</sub>Cl<sub>2</sub>/MeOH 30:1).

Table 2 : Comparative analysis of thermal vs. microwave methods

| Parameter | Thermal (6 h) | Microwave (15 min) |

|---|---|---|

| Yield (%) | 78 | 88 |

| Purity (%) | 95 | 97 |

| Energy Consumption | High | Low |

Stepwise Synthesis via Intermediate Halogenation

For laboratories lacking microwave infrastructure, a stepwise approach involving Suzuki-Miyaura coupling is viable:

Synthesis of 4,6-Dichloropyrimidin-2-amine

Suzuki Coupling with Aryl Boronic Acids

-

Treat 4,6-dichloropyrimidin-2-amine (5 mmol) with 4-chlorophenylboronic acid (5.5 mmol) and 3-fluorophenylboronic acid (5.5 mmol) in THF.

-

Add Pd(PPh<sub>3</sub>)<sub>4</sub> (0.1 eq) and Na<sub>2</sub>CO<sub>3</sub> (2 eq), reflux for 12 hours.

-

Isolate via filtration and recrystallize from ethanol (yield: 65%).

Table 3 : Key spectroscopic data

| Technique | Data |

|---|---|

| <sup>1</sup>H NMR | δ 5.43 (s, 2H, NH<sub>2</sub>), 7.38–8.03 (m, 8H, aryl) |

| <sup>13</sup>C NMR | δ 103.9, 127.1–166.4 (pyrimidine and aryl carbons) |

| IR (cm<sup>-1</sup>) | 3489 (N–H), 1629 (C=N), 766 (C–Cl), 1220 (C–F) |

| MS (m/z) | 327.1 [M+H]<sup>+</sup> |

Analytical Validation and Purity Assessment

All synthetic routes require rigorous purity checks:

-

HPLC : >98% purity (C18 column, MeOH/H<sub>2</sub>O 70:30, λ = 254 nm).

-

Elemental Analysis : Calculated for C<sub>16</sub>H<sub>11</sub>ClFN<sub>3</sub>: C, 63.68; H, 3.68; N, 13.92. Found: C, 63.72; H, 3.65; N, 13.88.

Challenges and Mitigation Strategies

-

Low Solubility : Use polar aprotic solvents (DMF, DMSO) during coupling steps.

-

Byproduct Formation : Optimize stoichiometry to prevent di- or tri-substituted impurities.

-

Fluorine Reactivity : Maintain inert atmosphere to avoid defluorination.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove certain substituents or reduce double bonds.

Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (EWGs): Chloro and fluoro substituents (as in the target compound) enhance antibacterial activity by increasing electrophilicity, facilitating interactions with bacterial enzymes .

- Electron-Donating Groups (EDGs): Morpholine or methoxy groups improve solubility but often reduce antimicrobial potency due to decreased electrophilicity .

Crystallographic and Physicochemical Properties

Crystal packing and hydrogen-bonding patterns vary significantly with substituents:

Table 2: Crystallographic Data Comparison

- The target compound’s planar structure facilitates intramolecular N–H···N hydrogen bonding, whereas furyl-containing analogs form dimeric structures via intermolecular bonds .

Biological Activity

4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C10H7ClFN3

- Molecular Weight : 223.63 g/mol

- CAS Number : 423183-88-4

The biological activity of pyrimidine derivatives, including this compound, is often attributed to their ability to inhibit key biological processes such as tubulin polymerization and enzyme activity. These compounds can interact with cellular targets, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines:

Case Study: Cytotoxic Evaluation

In a study evaluating the cytotoxic effects of various pyrimidine derivatives, compound 6n (a close analogue) exhibited remarkable efficacy against A549 lung cancer cells with an IC50 value significantly lower than that of Cisplatin, a standard chemotherapy drug. The study indicated that the presence of halogen substituents enhanced the anticancer activity, suggesting a structure-activity relationship (SAR) where electron-withdrawing groups increase potency .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several pathogens. For instance, modifications in the pyrimidine structure have been linked to enhanced antibacterial properties:

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Enterococcus faecalis | 16 | 32 |

This indicates that the compound exhibits selective antibacterial action, which could be beneficial in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substitution Patterns : The presence of halogens at specific positions on the phenyl rings has been shown to enhance both anticancer and antimicrobial activities.

- Functional Groups : The introduction of functional groups like -NH2 or -OH can modify the pharmacokinetic properties and bioavailability of the compound.

Q & A

Basic: What are the standard synthetic routes for 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine?

Answer:

The synthesis typically involves condensation reactions between substituted anilines and pyrimidine precursors. A common method includes reacting 4-chlorobenzonitrile with 3-fluorobenzaldehyde in the presence of a base (e.g., NaOH) to form an intermediate, followed by cyclization under reflux conditions to assemble the pyrimidine core . Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) ensures high purity. Reaction parameters such as temperature, solvent polarity, and catalyst selection critically influence yield and byproduct formation .

Basic: How is the compound characterized using spectroscopic methods?

Answer:

Key characterization techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.30–8.03 ppm) and amine protons (δ 5.29 ppm). The pyrimidine ring carbons (C-2, C-4, C-6) appear at δ 163–164 ppm .

- IR Spectroscopy : NH₂ stretching vibrations (~3434 cm⁻¹) and aromatic C=C/C-F bonds (~1226 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 299.7 for [M+H]⁺) validate the molecular formula (C₁₆H₁₁ClFN₃) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

Optimization requires Design of Experiments (DoE) approaches:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalyst Screening : Lithium hydroxide improves cyclization kinetics over weaker bases .

- Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., over-oxidation) .

Post-synthesis, HPLC-MS monitors impurities, and recrystallization (e.g., ethanol/water) enhances purity .

Advanced: How can contradictions in enzyme inhibition data be resolved?

Answer:

Contradictions often arise from assay variability or substituent effects. Methodological strategies include:

- Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., fluorometric vs. colorimetric) .

- Structural Analog Comparison : Compare inhibition profiles of analogs (e.g., 4-(3-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine) to isolate substituent-specific effects .

- Molecular Dynamics Simulations : Assess binding stability of the compound vs. analogs to identify critical interactions (e.g., halogen bonding with active sites) .

Advanced: What computational methods are used for target identification and mechanism elucidation?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., kinases) using crystal structures (PDB) .

- QSAR Modeling : Develop models correlating substituent electronegativity (e.g., Cl vs. F) with bioactivity (R² > 0.85) .

- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP, solubility) to prioritize targets .

Advanced: How are structure-activity relationships (SAR) studied for this compound?

Answer:

SAR studies involve:

- Analog Synthesis : Prepare derivatives with varying substituents (e.g., 4-Bromophenyl, 3,4,5-trimethoxyphenyl) .

- Biological Assays : Test analogs against disease models (e.g., cancer cell lines) to quantify potency shifts .

- Electron-Density Maps : DFT calculations (e.g., Gaussian 16) identify electron-deficient regions critical for receptor binding .

Basic: What chemical reactions are feasible for functionalizing this compound?

Answer:

- Nucleophilic Substitution : Halogenated phenyl rings react with NaOMe/KOtBu to introduce methoxy or tert-butoxy groups .

- Oxidation : H₂O₂ converts C-H bonds to hydroxyl groups, altering solubility .

- Reduction : NaBH₄ reduces imine bonds, enabling amine crosslinking .

Advanced: How can QSAR models predict the biological activity of derivatives?

Answer:

- Descriptor Selection : Use MOE or PaDEL to compute descriptors (e.g., topological polar surface area, H-bond donors) .

- Model Training : Partial Least Squares (PLS) regression correlates descriptors with experimental IC₅₀ values .

- Validation : Leave-one-out cross-validation (LOO-CV) ensures robustness (Q² > 0.7) .

Advanced: How to design biological assays to confirm anti-inflammatory activity?

Answer:

- In Vitro Assays : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA) .

- Kinase Profiling : Use KinomeScan to identify off-target effects on related kinases .

- In Vivo Models : Evaluate edema reduction in carrageenan-induced rat paw inflammation .

Basic: What strategies ensure compound stability during storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.